![molecular formula C8H7Cl2NS B099629 2-(2,6-Dichlorophenyl)ethanethioamide CAS No. 17518-49-9](/img/structure/B99629.png)
2-(2,6-Dichlorophenyl)ethanethioamide
Overview
Description
“2-(2,6-Dichlorophenyl)ethanethioamide” is a chemical compound with the empirical formula C8H7Cl2NS. It has a molecular weight of 220.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “2-(2,6-Dichlorophenyl)ethanethioamide” is ClC1=C(CC(N)=S)C(Cl)=CC=C1
. The InChI is 1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
.
Physical And Chemical Properties Analysis
“2-(2,6-Dichlorophenyl)ethanethioamide” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(2,6-Dichlorophenyl)ethanethioamide is explored for its potential therapeutic applications. Its structural properties may allow it to interact with various biological targets, potentially leading to the development of new medications. The compound’s reactivity with certain enzymes or receptors could be studied to design drugs with improved efficacy and reduced side effects .
Environmental Science
Environmental scientists might investigate the use of 2-(2,6-Dichlorophenyl)ethanethioamide in pollution control. Its chemical characteristics could make it suitable for breaking down harmful substances in the environment or for use in sensors that detect toxic chemicals in water or air .
Materials Science
In the field of materials science, this compound could be used to synthesize new polymers or coatings with unique properties, such as increased resistance to corrosion or enhanced thermal stability. Research may focus on incorporating 2-(2,6-Dichlorophenyl)ethanethioamide into materials to improve their durability or to confer additional functionalities .
Analytical Chemistry
Analytical chemists might utilize 2-(2,6-Dichlorophenyl)ethanethioamide as a reagent or a standard in chromatography, spectrometry, or other analytical techniques. It could serve as a reference compound for calibrating instruments or as a component in the synthesis of more complex molecules used in analytical assays .
Pharmacology
Pharmacological research could involve studying the interactions of 2-(2,6-Dichlorophenyl)ethanethioamide with various drug targets to understand its potential effects on biological systems. This could lead to insights into its pharmacokinetics and pharmacodynamics, informing its possible use as a drug or a pharmacological tool .
Biochemistry
Biochemists may explore the role of 2-(2,6-Dichlorophenyl)ethanethioamide in cellular processes. Its impact on metabolic pathways, enzyme function, or gene expression could be valuable for understanding disease mechanisms or for developing biochemical assays .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMANMRMUDYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372481 | |
Record name | 2-(2,6-dichlorophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)ethanethioamide | |
CAS RN |
17518-49-9 | |
Record name | 2-(2,6-dichlorophenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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